4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole
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Overview
Description
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of fluorophenyl, sulfonyl, isopropylthio, and p-tolyl groups attached to an oxazole ring
Preparation Methods
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the oxazole intermediate with a sulfonyl chloride derivative in the presence of a base.
Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Addition of the isopropylthio group: This step typically involves the reaction of the intermediate with an isopropylthiol reagent under suitable conditions.
Incorporation of the p-tolyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for specific targets. The isopropylthio group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole can be compared with similar compounds such as:
4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding properties.
4-((4-Fluorophenyl)sulfonyl)-5-(methylthio)-2-(p-tolyl)oxazole: This compound has a methylthio group instead of an isopropylthio group, which may influence its lipophilicity and chemical stability.
4-((4-Fluorophenyl)sulfonyl)-5-(isopropylthio)-2-(phenyl)oxazole: This compound has a phenyl group instead of a p-tolyl group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S2/c1-12(2)25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHOZTUPVUEEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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